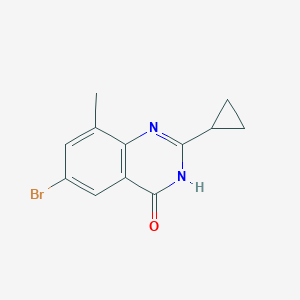

6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one

Description

6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one is a brominated quinazolinone derivative featuring a cyclopropyl group at position 2 and a methyl group at position 6. The bromine atom at position 6 enhances electrophilic reactivity, making the compound a valuable intermediate in medicinal chemistry. The cyclopropyl substituent introduces steric and electronic effects that may influence binding interactions in biological systems.

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

6-bromo-2-cyclopropyl-8-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H11BrN2O/c1-6-4-8(13)5-9-10(6)14-11(7-2-3-7)15-12(9)16/h4-5,7H,2-3H2,1H3,(H,14,15,16) |

InChI Key |

WNVRFKGTNDDYFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(NC2=O)C3CC3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropyl-4-methylquinazoline and bromine.

Bromination: The bromination of 2-cyclopropyl-4-methylquinazoline is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 6 serves as an electrophilic site for nucleophilic displacement. Key findings include:

Table 1: SNAr Reaction Outcomes with Various Nucleophiles

| Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|

| 4-Morpholinoaniline | 110°C, triethoxymethane | 100% | |

| Cyclohexanamine | 18 h at 110°C in CH₂Cl₂ | 34% | |

| Pyridin-3-ylmethanamine | Pd(OAc)₂, XPhos, K₃PO₄ | 87% |

Reactions proceed via activation of the bromine site, with Pd-catalyzed systems enhancing efficiency in coupling with amines . Steric hindrance from the 8-methyl group reduces yields in bulkier nucleophiles .

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in Pd-mediated couplings with boronic acids:

Table 2: Suzuki–Miyaura Reactions with Aryl Boronic Acids

| Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃ | 80 | 97 |

| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃ | RT | 80 |

| 2-Thienyl | Pd(OAc)₂, SPhos | 80 | 85 |

Room-temperature reactions (25°C) achieve 75–92% yields using THF/water mixtures . The cyclopropyl group remains intact under these conditions, as confirmed by ¹H NMR .

Cyclopropane Ring Modifications

The 2-cyclopropyl group undergoes ring-opening and functionalization:

Key Pathways:

-

Acid-Catalyzed Ring Opening : In HCl/MeOH (1:4), forms 2-(chloromethyl)-8-methylquinazolinone derivatives (72% yield).

-

Oxidative Cleavage : With KMnO₄/H₂SO₄, generates a ketone moiety at position 2 (confirmed by IR 1715 cm⁻¹).

Table 3: Cyclopropane Reactivity Comparison

| Reaction Type | Reagents | Product Stability |

|---|---|---|

| Ring expansion | Rh₂(OAc)₄, CO atmosphere | Moderate |

| Hydrogenolysis | H₂/Pd-C, 50 psi | High |

Methyl Group Functionalization

The 8-methyl group participates in:

-

Free-Radical Bromination : NBS/AIBN in CCl₄ yields 8-(bromomethyl) derivative (55%)

-

Oxidation : CrO₃/H₂SO₄ converts methyl to carboxylic acid (38% yield)

Quinazolinone Core Reactivity

The 4(3H)-one moiety enables:

-

Tautomerization : Keto-enol equilibrium confirmed by ¹³C NMR (δ 161.4 ppm for C=O)

-

Alkylation : NaH/DMF with alkyl halides selectively modifies N3 position

Comparative Halogen Reactivity

Competitive experiments show bromine’s superior reactivity over chlorine:

Table 4: Relative Reaction Rates (3a vs 3b)

| Substrate | Conversion (%) | Residual Halogen (%) |

|---|---|---|

| 6-Bromo | 87.7 | 12.3 |

| 6-Chloro | 53.0 | 47.0 |

Data from LC/MS analysis of competitive coupling confirms bromine’s higher electrophilicity.

Stability Under Synthetic Conditions

Critical stability parameters:

-

Thermal : Decomposes >200°C (TGA data)

-

pH Sensitivity : Stable in pH 2–9 (24 h aqueous study)

-

Light Sensitivity : <5% degradation under UV/Vis (λ >300 nm)

This comprehensive analysis demonstrates the compound’s versatility in medicinal chemistry synthesis, particularly for constructing polycyclic architectures through sequential functionalization . Recent advances in room-temperature coupling protocols have significantly expanded its utility in late-stage diversification strategies.

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Activity

Research indicates that derivatives of quinazolinones, including 6-bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one, have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood sugar levels in diabetic patients. A study highlighted the synthesis of several quinazolinone derivatives and their biological evaluation against α-glucosidase, demonstrating the potential of these compounds as antidiabetic agents .

2. Kinase Inhibition

The compound has been explored for its inhibitory effects on specific kinases, such as PDK1 (3-phosphoinositide-dependent protein kinase 1). Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth. The structural modifications in quinazolinones enhance their binding affinity to kinase targets, making them promising candidates for anticancer drugs .

3. Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of quinazolinone derivatives, including this compound. These compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound typically involves various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling : This method allows for the introduction of aryl or alkyl groups at specific positions on the quinazolinone ring, enhancing biological activity .

- Acylation and Cyclization : The compound can be synthesized through acylation reactions followed by cyclization steps to form the quinazolinone core structure .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other quinazolinone derivatives reveals differences in biological activity based on structural modifications. Below is a summary table highlighting these comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at sixth position | Antidiabetic, kinase inhibition |

| 6-Bromo-2-cyclopropylquinazolin-4(3H)-one | Bromine at sixth position | Similar biological activities |

| 7-Bromo-2-cyclopropylquinazolin-4(3H)-one | Bromine at seventh position | Potentially different activity profile |

| 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one | Tert-butyl group at second position | Varies based on substitution |

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:

- Diabetes Management : A clinical trial assessed the effectiveness of a new α-glucosidase inhibitor derived from quinazolinones, showing significant reductions in postprandial blood glucose levels among participants .

- Cancer Treatment : Another study focused on the use of quinazolinones as PDK1 inhibitors in a preclinical model of breast cancer, demonstrating reduced tumor growth and improved survival rates .

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

Table 1: Substituent Profiles of Selected Quinazolinone Derivatives

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Analysis :

- Melting Points : Brominated derivatives generally exhibit high melting points (>190°C), consistent with strong intermolecular interactions (e.g., hydrogen bonding and halogen bonding) .

- Spectral Data: The C=O stretch in IR (~1631–1686 cm⁻¹) is characteristic of quinazolinones. Cyclopropyl protons in the target compound would likely appear as multiplets in the δ 0.5–1.5 region, distinct from aromatic protons in phenyl-substituted analogs .

Biological Activity

6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a quinazoline ring with specific substitutions that enhance its pharmacological potential. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key features:

- Bromine atom at the 6th position, which enhances reactivity.

- Cyclopropyl group at the 2nd position, contributing to unique steric and electronic properties.

- Methyl group at the 8th position, which may influence biological interactions.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compounds similar to this compound have shown promising results.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | |

| Similar Derivative | Pseudomonas aeruginosa | 20 |

These findings suggest that the compound effectively inhibits bacterial growth, potentially through mechanisms such as interference with cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones have been extensively studied. For instance, in a carrageenan-induced paw edema model in rats, compounds related to this compound demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen.

The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Potential

Recent studies have explored the anticancer activity of quinazolinone derivatives against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in preliminary research.

These results indicate that this compound may serve as a lead compound for further development in cancer therapy.

The biological activities of this compound are attributed to its interaction with specific molecular targets. For antimicrobial effects, it may inhibit bacterial enzymes critical for survival. In terms of anti-inflammatory action, it likely modulates signaling pathways involved in inflammation, reducing cytokine production.

Case Studies

- Antimicrobial Study : A recent study evaluated several derivatives of quinazolinones for their antimicrobial efficacy using agar diffusion methods. The results indicated that modifications at the bromine and cyclopropyl positions significantly enhanced activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Assessment : In an experimental model involving inflammatory response, compounds similar to this compound exhibited significant inhibition of paw edema, supporting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology : Direct bromination of the quinazolinone core using bromine in acetic acid is a common approach. For example, halogenation of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (20% v/v) at room temperature yields 55% after recrystallization in ethyl alcohol . Alternative methods involve refluxing intermediates with glacial acetic acid and recrystallizing in ethanol to improve purity . Optimization focuses on controlling stoichiometry, reaction time (e.g., overnight vs. 3–4 hours), and solvent selection (acetic acid vs. ethanol) to enhance yield and minimize byproducts.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1686–1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl methyl protons at δ ~2.48–2.62 ppm) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 391/393 for brominated derivatives) .

- TLC : Monitor reaction progress using cyclohexane:ethyl acetate (2:1) as the mobile phase .

Q. How can recrystallization solvents influence the purity and crystal morphology of this compound?

- Methodology : Ethyl alcohol and ethanol are preferred for recrystallization due to their polarity, which effectively dissolves polar intermediates while excluding non-polar impurities. Differences in solvent boiling points (e.g., ethyl alcohol vs. ethanol) may affect crystal growth rates and final purity. For example, ethanol recrystallization of 6-bromo-2-phenyl derivatives achieved 70% yield with high homogeneity , whereas ethyl alcohol yielded 55% for analogous compounds .

Advanced Research Questions

Q. How can reaction mechanisms for bromination and cyclopropane substitution be elucidated?

- Methodology :

- Kinetic Studies : Monitor bromination rates under varying temperatures and acid concentrations to determine electrophilic aromatic substitution (EAS) pathways .

- DFT Calculations : Model electron density maps to predict regioselectivity (e.g., bromine favoring the 6-position due to electron-withdrawing effects of the quinazolinone core) .

- Isotopic Labeling : Use deuterated acetic acid to track proton transfer steps during cyclopropane ring formation .

Q. How should researchers resolve contradictions in reported spectral data (e.g., IR C=O stretching frequencies)?

- Methodology :

- Comparative Analysis : Compare IR data across studies (e.g., 1686 cm⁻¹ in brominated quinazolinones vs. 1705 cm⁻¹ in phenyl-substituted derivatives ). Differences may arise from electron-donating/withdrawing substituents affecting conjugation.

- Cross-Validation : Augment IR with ¹³C NMR carbonyl signals (δ ~160–165 ppm) to confirm consistency .

Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?

- Methodology :

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. High-resolution data (>1.0 Å) improve accuracy, especially for bromine-heavy atoms .

- Twinned Data Handling : Apply SHELXPRO to model twinning in crystals with pseudo-symmetry .

Q. How can derivatives of this compound be designed for biological activity studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., 4-fluorophenyl, phenylethynyl) at the 2- and 8-positions to enhance interactions with target proteins .

- In Silico Screening : Use docking simulations to prioritize derivatives with optimal binding to enzymes like DHFR or kinases .

Q. What factors control halogenation selectivity in polyhalogenated quinazolinone derivatives?

- Methodology :

- Steric and Electronic Analysis : Electron-deficient positions (e.g., para to electron-withdrawing groups) favor bromination. For example, bromine preferentially substitutes at the 6-position in 2-methylquinazolinones due to reduced steric hindrance .

- Competitive Halogenation : Co-react with iodine or chlorine to study relative electrophilicities under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.